tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate
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Overview
Description
tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate: is a synthetic organic compound that belongs to the class of oxazocanes This compound is characterized by its unique structure, which includes a tert-butyl group, a methylene bridge, and an oxazocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a suitable oxazocane precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylene bridge can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing the mechanisms of enzyme catalysis and protein-ligand interactions.
Medicine: In medicine, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its unique structure may impart desirable pharmacological properties, such as improved bioavailability and target specificity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific context in which the compound is used, but common mechanisms include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness: tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate is unique due to its specific oxazocane ring structure and the presence of a methylene bridge. This structural feature distinguishes it from other similar compounds and imparts unique reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-methylidene-1,5-oxazocane-5-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-10-8-13(6-5-7-15-9-10)11(14)16-12(2,3)4/h1,5-9H2,2-4H3 |
InChI Key |
DCUBAOPECSMZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC(=C)C1 |
Origin of Product |
United States |
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